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Introduction: The Strategic Role of Bromine In
Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the essential backbone
of nucleobases like cytosine, thymine, and uracil.[1][2][3] This inherent biological relevance
makes the pyrimidine scaffold a privileged starting point for designing novel therapeutics
targeting a vast array of diseases, including cancers and viral infections.[4][5][6][7][8] The
strategic modification of this core is a key focus of drug discovery, and the introduction of a
bromine atom is a particularly powerful, albeit nuanced, tactic.

Historically, halogens were often seen as simple hydrophobic substituents. However, modern
medicinal chemistry recognizes bromine as a unique and versatile functional group that can
profoundly influence a molecule's pharmacological profile. Its impact extends far beyond simple
steric effects. A bromine substituent can:

e Modulate Potency through Halogen Bonding: Bromine's anisotropic electron distribution
creates a region of positive electrostatic potential known as a o-hole, allowing it to act as a
halogen bond (X-bond) donor.[9] This directional, noncovalent interaction with electron-rich
atoms like oxygen or nitrogen on a protein backbone can be a critical determinant of binding
affinity and selectivity.[10][11]
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e Enhance Selectivity: The specific geometric requirements of halogen bonds can confer a
higher degree of selectivity for the target protein over other structurally similar off-targets.[12]

e Serve as a Synthetic Handle: A bromine atom on the pyrimidine ring is an exceptionally
useful synthetic handle for late-stage functionalization, enabling the exploration of chemical
space through powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[13][14]

e Improve Pharmacokinetic Properties: Bromination can alter a compound's lipophilicity,
metabolic stability, and membrane permeability, which are critical parameters for drug
efficacy.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of
brominated pyrimidine analogs. We will explore the synthetic strategies used to create these
molecules, dissect the influence of bromine's position and chemical environment on biological
activity, and provide validated experimental protocols for their evaluation.

Synthetic Strategies: Forging the Brominated Core
and its Analogs

The generation of a library of brominated pyrimidine analogs for SAR studies typically involves
two phases: introduction of the bromine atom onto the pyrimidine core and subsequent
diversification.

Phase 1: Bromination of the Pyrimidine Nucleus

The direct bromination of pyrimidines is a foundational step. The choice of reagent and
conditions depends on the activation state of the ring and the presence of other functional
groups.

o For Activated Rings (e.g., Uracil): Electrophilic brominating agents are highly effective. N-
Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common choice. For
nucleosides, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) offer efficient and clean
bromination at the C5 position.[15]

o For Deactivated Rings: More forcing conditions may be necessary. Reacting the hydrogen
halide salt of the pyrimidine with bromine at elevated temperatures in an inert solvent like
nitrobenzene is a classic, robust method.[16] A one-pot reaction using dry hydrogen bromide
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to catalyze the cyclization of N-(cyanovinyl)amidines can also yield 4-bromopyrimidines
directly.[17]

Phase 2: Diversification via Cross-Coupling

With the brominated pyrimidine in hand, palladium-catalyzed cross-coupling reactions are the
primary tools for diversification. The Suzuki-Miyaura reaction, which couples the
bromopyrimidine (electrophile) with an organoboron reagent (nucleophile), is particularly
powerful due to its functional group tolerance and readily available reagents.[14]

Starting Materials Reaction Conditions

Brominated Aryl/Heteroaryl Base
Pyrimidine (1) Boronic Acid (2) (e.g., K3PO4, Cs2C0O3)

Pd(0) Catalyst
(e.g., Pd(PPh3)4)

Solvent
(e.g., Dioxane/H20)

C-C Bond Formation

Coupled Product (3)

Click to download full resolution via product page
Figure 1: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This strategy allows for the systematic introduction of a wide variety of aryl and heteroaryl
groups at the brominated position, enabling a thorough exploration of the SAR. A novel series
of 5-bromo-pyrimidine derivatives were synthesized using multi-step reactions that began with
5-bromo-2,4-dichloro pyrimidine.[18]

Structure-Activity Relationship (SAR) Analysis:
Case Studies
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The influence of a bromine atom is highly context-dependent, varying with its position on the
pyrimidine ring and the biological target.

Case Study 1: Brominated Pyrimidines as Kinase
Inhibitors

Protein kinases are critical targets in oncology, and pyrimidine-based molecules have shown
great promise as inhibitors.[19] The bromine atom often plays a pivotal role in achieving high
potency. For instance, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines
designed as EGFR inhibitors, the bromo-phenyl moiety was crucial for activity.[20]

Key SAR Insights for Kinase Inhibitors:

» Hinge-Binding Interactions: The pyrimidine core often serves as a scaffold to mimic the
adenine of ATP, forming hydrogen bonds with the "hinge" region of the kinase.

» Role of the Bromo-Aryl Group: A bromo-substituted aryl group attached to the pyrimidine
(e.g., at C4) often occupies a hydrophobic pocket. The bromine atom can act as a key
halogen bond donor to a backbone carbonyl group, significantly enhancing binding affinity.
[10]

» Positional Importance: The position of the bromine is critical. In many kinase inhibitors, a
bromine on an attached phenyl ring (e.qg., 4-[(3-bromophenyl)amino]) is optimal. A bromine
directly on the pyrimidine ring, such as at the C5 position, can also drive potency, as seen in
a series of Bcr/Abl kinase inhibitors.[18][21][22]

Table 1: Representative SAR Data for Hypothetical Brominated Pyrimidine Kinase Inhibitors
(Target: VEGFR-2)
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Compound ID

R Group (at
C4)

Rationale for
IC50 (nM) Activity
Change

Bromine
Position

BP-1

-NH-(phenyl)

Baseline activity
from pyrimidine

None 550
core and phenyl

group.

BP-2

-NH-(3-
bromophenyl)

Bromine at meta
position forms a
critical halogen
bond with a
meta- on phenyl 15 backbone-
carbonyl in the
active site,
drastically
increasing

potency.

BP-3

-NH-(2-
bromophenyl)

Steric hindrance
from the ortho-
bromine disrupts
ortho- on phenyl 250 the optimal
binding
conformation of

the phenyl ring.

BP-4

-NH-(4-
bromophenyl)

Para-bromine is
oriented towards
solvent and
cannot form the
para- on phenyl 90 key halogen
bond, resulting in
lower potency
compared to the

meta-isomer.

BP-5

-NH-(phenyl)

C5 on pyrimidine 45 Bromine on the

core pyrimidine
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ring projects into
a different
pocket, offering
an alternative
vector for

optimization.

Data is hypothetical and for illustrative purposes.

Case Study 2: Brominated Pyrimidine Nucleosides as
Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[5][23] Bromination,
particularly at the C5 position of the uracil ring, has been explored to modulate activity against
various viruses.

Key SAR Insights for Antiviral Nucleosides:

o C5 Position: For anti-HIV-1 activity, substitutions at the C5 position of 3'-azido-2',3'-
dideoxyuridine were investigated. While small alkyl groups (methyl, ethyl) were well-
tolerated, larger substituents, including a bromovinyl group, significantly decreased antiviral
potency.[24] This suggests a constrained steric pocket around the C5 position in the HIV-1
reverse transcriptase active site.

» Modulation of Lipophilicity: The introduction of bromine increases lipophilicity. While this can
sometimes improve cell permeability, a study of various pyrimidine nucleosides found a trend
of higher antiviral activity at lower lipophilicity, suggesting that transport into the cell is a
critical factor that can be negatively impacted by excessive lipophilicity.[25]

o Synthetic Utility: Halogenated pyrimidine nucleosides are valuable intermediates for creating
more complex C5-substituted analogs through cross-coupling reactions, which have led to
potent antiviral agents.[15]

Experimental Protocols: A Self-Validating Workflow
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To ensure the integrity of SAR data, robust and well-controlled experimental protocols are
essential.

Workflow for Evaluating Novel Brominated Pyrimidine
Analogs

Figure 2: A comprehensive workflow for SAR investigation.

Protocol 1: Synthesis of a 4-Aryl-Substituted-5-
Bromopyrimidine via Suzuki-Miyaura Coupling

This protocol is a generalized procedure and must be optimized for specific substrates.

» Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-
bromo-4-chloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and
potassium carbonate (2.5 mmol).[26]

» Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 mmol, 5 mol%).[13]

» Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via
syringe.[26]

» Reaction: Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring
overnight.

» Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until
the starting bromopyrimidine is consumed.

o Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the
organic layer with water and brine, then dry over anhydrous sodium sulfate.

 Purification: Concentrate the solution under reduced pressure and purify the crude product
by column chromatography on silica gel to yield the desired coupled product.

» Validation: Characterize the final product by *H NMR, 3C NMR, and high-resolution mass
spectrometry to confirm its structure and purity.
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Protocol 2: In Vitro Kinase Inhibition Assay (IC50
Determination)

This protocol describes a general fluorescence-based assay. Specific kinase requirements
(e.g., buffer components, substrate) may vary.

e Compound Preparation: Prepare a 10 mM stock solution of the brominated pyrimidine
analog in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a
384-well assay plate.[27] Include a DMSO-only control (0% inhibition) and a no-enzyme
control (background).

o Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the target
protein kinase (e.g., VEGFR-2), and the peptide substrate.[28][29]

 Incubation: Add the kinase reaction mixture to the plate containing the diluted compounds.

« Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration
should ideally be at or near the Km value for the specific kinase to ensure accurate and
comparable IC50 values.[29] Incubate the plate at 30 °C for a predetermined time (e.g., 60
minutes) within the linear range of the reaction.

o Detection: Terminate the reaction and measure the remaining ATP using a luminescence-
based detection kit (e.g., ADP-Glo™) or measure phosphorylation using a fluorescence-
based method.[30] The signal is inversely proportional to kinase activity.[19]

o Data Analysis:

[¢]

Subtract the background signal (no-enzyme control) from all wells.

[¢]

Normalize the data by setting the DMSO-only control as 0% inhibition and a control with a
known potent inhibitor (or no ATP) as 100% inhibition.

[¢]

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

o

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the
concentration of inhibitor required to reduce enzyme activity by 50%.[31]
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Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability
after treatment with the test compounds.[32][33]

o Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a
density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37 °C and 5% CO2.[18]
[34]

o Compound Treatment: Treat the cells with a serial dilution of the brominated pyrimidine
analogs for a specified period (e.g., 72 hours).[34] Include a vehicle control (DMSO) and a
positive control (e.g., Doxorubicin).

o MTT Addition: After incubation, add 10-20 pL of MTT labeling reagent (final concentration 0.5
mg/mL) to each well.[32][35]

e Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37 °C to
allow viable cells to reduce the yellow MTT to purple formazan crystals.[32][36]

e Solubilization: Carefully remove the medium and add 100-150 pL of a solubilization solution
(e.g., DMSO or an SDS-HCI solution) to each well to dissolve the formazan crystals.[34][36]

o Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure
complete solubilization.[33] Measure the absorbance at a wavelength between 550 and 600
nm using a microplate reader.[32][33]

» Validation & Analysis: Subtract the background absorbance from a media-only control.
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot
against compound concentration to determine the G150 (concentration for 50% growth
inhibition).

Conclusion and Future Outlook

The strategic incorporation of bromine into the pyrimidine scaffold is a proven and effective
strategy in modern drug discovery. The ability of bromine to form potent halogen bonds, serve
as a versatile synthetic handle, and fine-tune pharmacokinetic properties makes it an
invaluable tool for medicinal chemists. The SAR of brominated pyrimidines is highly target-
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dependent, underscoring the necessity of systematic synthesis and rigorous biological
evaluation. Future efforts will likely focus on using advanced computational methods to predict
halogen bonding interactions more accurately, enabling a more rational design of next-
generation inhibitors. Furthermore, exploring novel bioisosteric replacements for bromine and
investigating its role in modulating drug-residence time will open new avenues for developing
highly effective and durable therapeutics based on this remarkable halogenated heterocycle.
The continued exploration of this chemical space, guided by detailed structural biology using
techniques like X-ray crystallography, will undoubtedly lead to the discovery of new clinical
candidates.[37][38]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A
Review - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
o 3. researchgate.net [researchgate.net]
e 4. growingscience.com [growingscience.com]

» 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed
[pubmed.ncbi.nim.nih.gov]

» 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological
Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

e 7.ijcrt.org [ijcrt.org]

¢ 8. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]
e 10. discovery.researcher.life [discovery.researcher.life]

e 11. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://en.wikipedia.org/wiki/X-ray_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC1186895/
https://www.benchchem.com/product/b1460054?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35579151/
https://pubmed.ncbi.nlm.nih.gov/35579151/
https://ijppr.humanjournals.com/wp-content/uploads/2023/06/60.Pankaj-Sharma-Muskan-Sharma-Abhishek-Soni-Madhurima-Thakur-Sheetal-Rani.pdf
https://www.researchgate.net/publication/360533819_Structure-Activity_Relationships_of_Pyrimidine_Derivatives_and_Their_Biological_Activity_-_A_Review
https://www.growingscience.com/ccl/Vol11/ccl_2021_29.pdf
https://pubmed.ncbi.nlm.nih.gov/36545712/
https://pubmed.ncbi.nlm.nih.gov/36545712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8067809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8067809/
https://ijcrt.org/papers/IJCRT2112020.pdf
https://pubmed.ncbi.nlm.nih.gov/25230072/
https://pubmed.ncbi.nlm.nih.gov/25230072/
https://pubs.acs.org/doi/10.1021/jm3012068
https://discovery.researcher.life/article/br-o-complexes-as-probes-of-factors-affecting-halogen-bonding-interactions-of-bromobenzenes-and-bromopyrimidines-with-acetone/6ea7a812cca932c097fa5c8f6341870a
https://www.researchgate.net/publication/8170313_Halogen_bonds_in_biological_molecules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

12. Directing macromolecular conformation through halogen bonds - PMC
[pmc.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]
14. Yoneda Labs [yonedalabs.com]

15. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-
dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

16. US3956301A - Process for bromination of pyrimidine - Google Patents
[patents.google.com]

17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

18. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as
tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

19. benchchem.com [benchchem.com]

20. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-
[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase
activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]
22. researchgate.net [researchgate.net]

23. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and
pyrazolopyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]

24. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human
immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed
[pubmed.ncbi.nim.nih.gov]

25. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity
relationships - PubMed [pubmed.ncbi.nim.nih.gov]

26. m.youtube.com [m.youtube.com]
27. assayquant.com [assayquant.com]
28. protocols.io [protocols.io]

29. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and
Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC
[pmc.ncbi.nlm.nih.gov]

30. benchchem.com [benchchem.com]

31. courses.edx.org [courses.edx.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1851028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1851028/
https://www.mdpi.com/2227-9717/8/11/1342
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389796/
https://patents.google.com/patent/US3956301A/en
https://patents.google.com/patent/US3956301A/en
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-99-8654
https://pubmed.ncbi.nlm.nih.gov/27155464/
https://pubmed.ncbi.nlm.nih.gov/27155464/
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Biological_Activity_of_Novel_6_Bromopyridin_3_amine_Analogs.pdf
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://pubmed.ncbi.nlm.nih.gov/9397172/
https://www.researchgate.net/figure/Previously-reported-novel-bromo-pyrimidine-analogs-as-tyrosine-kinase-inhibitors_fig1_349099677
https://www.researchgate.net/publication/349099677_Design_synthesis_and_biological_evaluation_of_novel_bromo-pyrimidine_analogues_as_tyrosine_kinase_inhibitors
https://www.semanticscholar.org/paper/Synthesis-and-antiviral-activity-of-certain-and-Goebel-Adams/aed1cf1f5d107d21f4948e63e98867005b9dc28b
https://www.semanticscholar.org/paper/Synthesis-and-antiviral-activity-of-certain-and-Goebel-Adams/aed1cf1f5d107d21f4948e63e98867005b9dc28b
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://pubmed.ncbi.nlm.nih.gov/2918508/
https://pubmed.ncbi.nlm.nih.gov/1981442/
https://pubmed.ncbi.nlm.nih.gov/1981442/
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://www.assayquant.com/hubfs/Website/Content%20%2B%20Resources/Product%20Lists%20%2B%20Dev%20Guides/Performing%20a%20PhosphoSens-Kinetic%20Kinase%20Assay%20and%20IC50%20Determination.pdf
https://www.protocols.io/view/in-vitro-kinase-assay-cwc3xayn.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_for_MKI_1_IC50_Determination_A_Technical_Guide.pdf
https://courses.edx.org/asset-v1:DavidsonX+D001x+3T2015+type@asset+block/Ch_4_clip_3_summary.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 32. PUMERIE(MTT)ZHRIE N FIBIERIN 77 3R [sigmaaldrich.cn]

e 33. MTT assay protocol | Abcam [abcam.com]

e 34. MTT (Assay protocol [protocols.io]

o 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 36. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP
[thermofisher.com]

o 37. X-ray crystallography - Wikipedia [en.wikipedia.org]
e 38. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Structure-Activity Relationship
of Brominated Pyrimidine Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460054+#structure-activity-relationship-of-
brominated-pyrimidine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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